2-fluoro-N-(2-methylbutyl)aniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H16FN |
|---|---|
Molecular Weight |
181.25 g/mol |
IUPAC Name |
2-fluoro-N-(2-methylbutyl)aniline |
InChI |
InChI=1S/C11H16FN/c1-3-9(2)8-13-11-7-5-4-6-10(11)12/h4-7,9,13H,3,8H2,1-2H3 |
InChI Key |
WNNLJBQQGAQOLV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNC1=CC=CC=C1F |
Origin of Product |
United States |
Synthetic Methodologies for 2 Fluoro N 2 Methylbutyl Aniline and Analogues
Strategies for Arylamine N-Alkylation
The formation of the C–N bond in arylamines is a cornerstone of organic synthesis. For a target molecule like 2-fluoro-N-(2-methylbutyl)aniline, several methods are available to introduce the 2-methylbutyl group onto the nitrogen atom of 2-fluoroaniline (B146934).
Reductive Amination Approaches for Secondary Amine Formation
Reductive amination is a highly effective method for synthesizing secondary amines. This process typically involves the reaction of an amine with a carbonyl compound to form an imine, which is then reduced to the corresponding amine. researchgate.netacs.org In the context of synthesizing this compound, this would involve the reaction of 2-fluoroaniline with 2-methylbutanal.
The general two-step process includes:
Imine Formation: The initial reaction between 2-fluoroaniline and 2-methylbutanal forms an N-(2-fluorophenyl)-2-methylbutan-1-imine intermediate.
Reduction: The subsequent reduction of the imine yields the final product, this compound. researchgate.net
This method is advantageous as it allows for the direct formation of the desired secondary amine with high selectivity. rsc.org
A variety of catalytic systems have been developed to facilitate reductive amination, employing both transition metals and organocatalysts. researchgate.net Transition metal catalysts, particularly those based on palladium, are widely used due to their efficiency. researchgate.netrsc.orgchemrxiv.org These catalysts can be homogeneous, such as soluble palladium complexes, or heterogeneous, where the catalyst is supported on materials like oxides or metal-organic frameworks (MOFs). researchgate.net
Iridium-based catalysts have also shown high activity and selectivity in reductive amination reactions. kanto.co.jp For instance, iridium catalysts with quinolinol or picolinamide (B142947) ligands are effective for synthesizing secondary amines. kanto.co.jp The choice of catalyst can be crucial in preventing overalkylation, which would lead to the formation of tertiary amines. kanto.co.jp
Metal-free systems, including solid acid catalysts, have also been developed, often utilizing alternative hydrogen sources like formic acid or sodium borohydride (B1222165). researchgate.net
Table 1: Comparison of Catalytic Systems for Reductive Amination
| Catalyst Type | Examples | Advantages | Considerations |
| Transition Metal (Homogeneous) | Pd complexes, Ir-QN1, Ir-PA1 researchgate.netkanto.co.jp | High activity and selectivity. researchgate.netkanto.co.jp | Catalyst recovery can be challenging. |
| Transition Metal (Heterogeneous) | Pd on oxides (e.g., Fe₂O₃), Pd on MOFs researchgate.netencyclopedia.pubmdma.ch | Ease of catalyst separation and reuse. encyclopedia.pubmdma.ch | May require harsher reaction conditions. encyclopedia.pub |
| Organocatalysis | Solid acid catalysts researchgate.net | Metal-free, avoids heavy metal contamination. researchgate.net | May have lower activity than metal catalysts. |
This table provides a general overview of catalytic systems for reductive amination.
Biocatalysis offers an environmentally friendly and highly selective alternative for amine synthesis. diva-portal.org Transaminases (TAs) are enzymes that catalyze the transfer of an amino group from a donor molecule to a carbonyl acceptor. rsc.org This process can be used to synthesize chiral amines with high enantioselectivity. diva-portal.orgrsc.org While powerful, the application of transaminases can be limited by unfavorable reaction equilibria. diva-portal.orgrsc.org
Amine dehydrogenases (AmDHs) represent another class of enzymes that can be used for the reductive amination of ketones to produce chiral amines. frontiersin.org Wild-type AmDHs have demonstrated effectiveness in synthesizing small chiral alkyl amines. frontiersin.org
Key features of biocatalytic pathways:
High Stereoselectivity: Enzymes can produce specific stereoisomers of chiral molecules. rsc.org
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous solutions under mild temperature and pH conditions.
Green Chemistry: These methods are considered more environmentally benign than many traditional chemical syntheses. diva-portal.org
Direct N-Alkylation with Halogenated Precursors
A straightforward approach to synthesizing this compound is the direct N-alkylation of 2-fluoroaniline with a suitable 2-methylbutyl halide, such as 2-methylbutyl bromide. evitachem.com This nucleophilic substitution reaction is typically carried out in the presence of a base, like potassium carbonate, in a polar aprotic solvent such as dimethylformamide (DMF). evitachem.com
The reaction proceeds as follows: 2-fluoroaniline + 2-methylbutyl bromide → this compound + HBr
The base is necessary to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.
Cross-Coupling Methodologies for C–N Bond Formation
Cross-coupling reactions have become a powerful tool for constructing C–N bonds. These methods offer a high degree of functional group tolerance and control over the reaction.
Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a versatile method for forming C–N bonds. nih.gov In the synthesis of this compound, this could involve the reaction of an aryl halide (or pseudohalide) with 2-methylbutylamine (B1361350) in the presence of a palladium catalyst and a suitable ligand. evitachem.com
For example, the reaction could be: 2-fluorobromobenzene + 2-methylbutylamine --(Pd catalyst, ligand, base)--> this compound
The choice of ligand is critical for the success of these reactions. Ligands such as AdBippyPhos have been shown to be effective in the palladium-catalyzed coupling of fluoroalkylamines with aryl halides. nih.gov The use of a weaker base, such as potassium phenoxide (KOPh), can be beneficial, especially when dealing with products that are unstable under strongly basic conditions. nih.gov
While effective for many substrates, some palladium catalyst systems have shown limitations with certain fluoroanilines. For instance, a combination of Pd(OAc)₂ and XPhos was found to be ineffective for the N-alkylation of 2-fluoroanilines in the synthesis of substituted indoles. rsc.org
Copper-Mediated Amination Protocols
Copper-catalyzed cross-coupling reactions are a powerful tool for the formation of C-N bonds, offering an alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. The Ullmann condensation, a classic example, traditionally involves the coupling of an aryl halide with an amine at high temperatures using stoichiometric copper. rsc.org Modern advancements have led to the development of milder, more efficient catalytic systems.
For the synthesis of this compound, a copper-mediated approach would typically involve the reaction of 2-fluoroaniline with a suitable 2-methylbutyl electrophile, or conversely, an N-(2-methylbutyl)amine derivative with a 2-fluorinated aryl electrophile. A plausible route is the N-alkylation of 2-fluoroaniline with a 2-methylbutyl halide (e.g., 1-bromo-2-methylbutane). Copper(I) salts, such as CuI, are often employed as catalysts, frequently in the presence of a ligand to enhance solubility and catalytic activity. Diamine ligands, for instance, have been shown to improve the efficiency of Ullmann-type reactions. rsc.org
A more contemporary approach involves the use of copper metallaphotoredox catalysis, which allows for the N-alkylation of amines with alkyl halides under visible light irradiation at room temperature. princeton.edu This method is particularly advantageous for its mild conditions and broad substrate scope, accommodating a variety of N-nucleophiles and alkyl bromides. princeton.edu
Furthermore, copper-mediated fluoroalkylation of aryl bromides and chlorides has been demonstrated to be effective, particularly when a directing group is present on the aryl halide. nih.gov While 2-fluoroaniline itself does not possess a strong directing group, the principles of these reactions, which involve the oxidative addition of the aryl halide to a Cu(I) complex, are relevant. nih.gov The choice of ligand and reaction conditions is crucial for achieving good yields and selectivity.
Table 1: Representative Copper-Mediated N-Alkylation Conditions
| Catalyst System | Ligand | Base | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| Cu(OAc)₂ | Pyridine | AgNO₃ | Not Specified | Mild | nih.gov |
| Cu(II) salts | None | LiOtBu | MeCN | Room Temp | princeton.edu |
This table presents generalized conditions from related copper-catalyzed amination reactions and may require optimization for the specific synthesis of this compound.
Alternative Alkylation Strategies (e.g., hydroaminoalkylation of unactivated olefins)
Hydroaminoalkylation presents an atom-economical alternative for the synthesis of N-alkylated amines. This method involves the direct addition of an amine's C-H bond across the double bond of an alkene, effectively forming a new C-C and C-N bond in a single step. researchgate.net This approach avoids the need for pre-functionalized alkylating agents like alkyl halides.
For the synthesis of this compound, a potential strategy would be the hydroaminoalkylation of an appropriate olefin with 2-fluoroaniline. However, the majority of reported hydroaminoalkylation reactions involve the functionalization of an N-alkyl group's α-C-H bond rather than the N-H bond of a primary aniline (B41778). researchgate.netnih.gov
A more viable approach would be the reaction of a suitable N-substituted 2-fluoroaniline with an alkene. For instance, if one were to synthesize an analogue, the reaction of N-methyl-2-fluoroaniline with an olefin could be considered. Early transition metals, such as titanium and zirconium, have been effectively used to catalyze these transformations. researchgate.net The mechanism often involves the formation of a metal-imido complex followed by olefin insertion.
Recent advancements have also explored photoredox catalysis for hydroaminoalkylation, offering milder reaction conditions. researchgate.net The choice of catalyst is critical and can influence the regioselectivity of the addition to the olefin. While direct hydroaminoalkylation with 2-fluoroaniline might be challenging, the development of new catalytic systems continues to expand the scope of this powerful reaction.
Table 2: Catalytic Systems for Hydroaminoalkylation of Alkenes
| Catalyst Type | Examples | Substrate Scope | Reference |
|---|---|---|---|
| Early Transition Metal | TiBn₄, Zr(NMe₂)₄ | Secondary and tertiary amines | researchgate.netnih.gov |
| Late Transition Metal | Rh, Ir complexes | Amines with directing groups | researchgate.net |
This table provides an overview of catalyst types used in hydroaminoalkylation and their general applicability.
Enantioselective Synthesis of the 2-Methylbutyl Moiety
The chirality of this compound resides in the 2-methylbutyl group. Therefore, the enantioselective synthesis of the chiral amine precursor, 2-methylbutylamine, or the direct enantioselective introduction of the 2-methylbutyl group is paramount.
Asymmetric Hydrogenation of Imines and Enamines
Asymmetric hydrogenation of prochiral imines and enamines is a highly efficient and atom-economical method for the synthesis of chiral amines. acs.orgchemrxiv.org This approach typically involves the use of a chiral transition metal catalyst, often based on iridium, rhodium, or ruthenium, with a chiral ligand. acs.orgchemrxiv.org
To obtain enantiomerically enriched 2-methylbutylamine, one could envision the asymmetric hydrogenation of an imine derived from 2-methylbutanal. The choice of the N-substituent on the imine can influence the stereochemical outcome. N-aryl imines have been extensively studied and often provide high enantioselectivity. chemrxiv.org The resulting N-aryl-2-methylbutylamine could then be deprotected to yield the free chiral amine, or in the context of synthesizing the target molecule, an N-(2-fluorophenyl)imine could potentially be used directly.
Alternatively, the asymmetric hydrogenation of an enamine precursor could be employed. Nickel-catalyzed hydroalkylation of enamides has emerged as a powerful method for the synthesis of a wide range of chiral alkyl amines with high regio- and enantioselectivity. scsm.ac.in
Chiral Auxiliary-Based Approaches
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. harvard.edu After the desired stereocenter is created, the auxiliary is removed.
For the synthesis of chiral 2-methylbutylamine, a chiral auxiliary can be attached to a precursor molecule. For example, a chiral oxazolidinone auxiliary, as popularized by Evans, can be acylated with 2-methylbutanoyl chloride. The subsequent alkylation of the α-position would be directed by the chiral auxiliary. However, a more direct approach for amine synthesis involves the use of chiral auxiliaries like pseudoephedrine or pseudoephenamine. nih.gov These can be converted into amides, and the subsequent modification and removal of the auxiliary can yield the chiral amine.
Another strategy involves the use of a chiral auxiliary on the nitrogen atom of an imine, which is then reduced diastereoselectively. The subsequent cleavage of the auxiliary provides the enantiomerically enriched amine.
Table 3: Common Chiral Auxiliaries for Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Reference |
|---|---|---|
| Evans Oxazolidinones | Asymmetric alkylation, aldol (B89426) reactions | harvard.edu |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation of amides | nih.gov |
This table lists some common chiral auxiliaries and their applications in asymmetric synthesis.
Application of Chiral Catalysts in Alkylation Steps
The use of chiral catalysts in alkylation reactions provides a direct route to enantiomerically enriched products without the need for stoichiometric chiral auxiliaries. Chiral phase-transfer catalysts, for instance, have been successfully employed in the enantioselective alkylation of malonates, which can be further elaborated into chiral compounds. chemrxiv.org
In the context of synthesizing the target molecule, a chiral catalyst could be used in the N-alkylation of 2-fluoroaniline with a suitable 2-methylbutyl precursor. For example, nickel-catalyzed asymmetric reductive alkylation of enamines has been shown to be a mild and general method for producing α-branched chiral amines. louisiana.edu This reaction involves the regio- and stereoselective hydrometallation of an enamine to generate a chiral alkylnickel intermediate, which then reacts with an alkyl electrophile. louisiana.edu
Copper catalysts with chiral ligands have also been developed for the asymmetric synthesis of N-substituted allylic amines. nih.gov While not directly applicable to a saturated alkyl group, these developments highlight the potential of chiral copper catalysis in C-N bond formation.
Kinetic Resolution Techniques for Enantiopure Amine Synthesis
Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent. This results in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new compound.
For the synthesis of enantiopure this compound, one could perform a kinetic resolution on the racemic final product or on a racemic precursor, such as 2-methylbutylamine. Acylative kinetic resolution is a common technique where a racemic amine is acylated using a chiral acylating agent in the presence of a catalyst. The two enantiomers react at different rates, allowing for their separation. For example, the ester of (R)-2-phenoxypropanoic acid and N-hydroxysuccinimide has been used as a selective acylating agent for the kinetic resolution of racemic methyl-substituted cyclic alkylamines. mdpi.com
Enzymatic kinetic resolution offers a highly selective alternative. Lipases are commonly used to catalyze the enantioselective acylation of racemic amines. The choice of enzyme, acylating agent, and solvent is crucial for achieving high enantioselectivity. nih.gov
Table 4: Examples of Kinetic Resolution Methods for Amines
| Method | Chiral Reagent/Catalyst | Substrate | Selectivity (s) | Reference |
|---|---|---|---|---|
| Acylative Resolution | (R)-2-phenoxypropanoic acid derivative | 2-Methylpiperidine | 73 | mdpi.com |
| Enzymatic Resolution | Lipase | Racemic amines | High | nih.gov |
This table provides examples of different kinetic resolution techniques and their effectiveness.
Introduction of Fluorine in Anilines
The regioselective introduction of fluorine onto an aromatic ring, particularly in the presence of a directing group like the amino functionality in anilines, is a key challenge in synthetic chemistry. Various methods have been developed, each with its advantages and limitations.
Nucleophilic fluorination is a powerful method for introducing fluorine, especially the radioisotope fluorine-18 (B77423) ([¹⁸F]F), which is crucial for Positron Emission Tomography (PET) imaging. A significant challenge has been the fluorination of electron-rich aromatic rings like those in anilines.
A practical method for the radiofluorination of anilines with [¹⁸F]fluoride has been developed using N-arylsydnone intermediates. nih.govresearchgate.netlookchem.com These shelf-stable mesoionic precursors are readily prepared from the corresponding anilines in a two-step process involving the formation of N-arylglycine, followed by N-nitrosation and cyclodehydration. thieme-connect.com The N-arylsydnone precursor, being an electron-withdrawing group, activates the attached aryl ring for a metal-free nucleophilic aromatic substitution (SNAr) reaction with [¹⁸F]fluoride. thieme-connect.com This method demonstrates broad functional group tolerance and can be automated for the efficient synthesis of [¹⁸F]fluoroarenes. nih.govthieme-connect.com The process facilitates the direct and regioselective labeling of anilines, which was previously a difficult transformation. nih.govresearchgate.net
Table 1: Nucleophilic ¹⁸F-Fluorination of Aniline Derivatives via N-Arylsydnones
| Starting Aniline Derivative | Intermediate | Product | Key Features | Reference |
|---|---|---|---|---|
| General Ar-NH₂ | N-Arylsydnone | [¹⁸F]Fluoroarene | Shelf-stable precursors; Metal-free SNAr; Good for PET | nih.gov, thieme-connect.com |
Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org For anilines, which are electron-rich, direct fluorination can be challenging to control. One strategy involves protonating the aniline in a strong acid, such as triflic acid. daneshyari.com The resulting anilinium ion possesses a strongly electron-withdrawing ammonium (B1175870) substituent, which deactivates the ring and directs the incoming electrophile (F₂) primarily to the meta-position. daneshyari.com This method can achieve selective meta-fluorination, even in the presence of other activating groups. daneshyari.com
Common electrophilic fluorinating reagents contain a nitrogen-fluorine (N-F) bond and are generally safer and easier to handle than elemental fluorine. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) are effective for various fluorination reactions. wikipedia.org These N-F reagents can be neutral or cationic, with the latter often exhibiting enhanced reactivity due to the increased positive character on the nitrogen, which further polarizes the N-F bond. wikipedia.org
Table 2: Electrophilic Fluorination of Aniline
| Substrate | Reagent | Conditions | Major Product | Reference |
|---|---|---|---|---|
| Aniline | F₂/N₂ (10:90) | Triflic acid | meta-Fluoroaniline | daneshyari.com |
Direct C–H fluorination is an atom-economical approach that avoids the need for pre-functionalized substrates. Recent advances have focused on photocatalytic methods. For instance, a mild and selective photocatalytic C-H ¹⁸F-fluorination has been developed for branched aliphatic amino acids, showcasing the potential of this strategy for complex molecules. nih.gov
For anilines, photoinduced methods have been employed for processes like difluoroalkylation. acs.org These reactions can proceed through a radical chain mechanism initiated by the formation of an electron-donor-acceptor (EDA) complex between the aniline and a fluorinated radical precursor. acs.org While not a direct fluorination of the aniline ring itself, these C-H functionalization methods represent a modern approach to creating complex fluorinated molecules from simple aniline precursors. Another approach involves the direct fluorination of highly deactivated systems, such as perfluoroaniline (B14601240) derivatives, in a flow reactor, which allows for controlled and safe reactions with elemental fluorine. worktribe.com
An alternative and often more straightforward strategy for synthesizing complex fluorinated molecules is to start with a commercially available or readily synthesized fluorinated building block.
For the synthesis of this compound, the most direct route involves using 2-fluoroaniline as the starting material. This approach circumvents the challenges associated with introducing the fluorine atom regioselectively. The synthesis then focuses on the N-alkylation of the amino group.
A common method for N-alkylation is the reaction of the aniline with an appropriate alkyl halide. For the target molecule, this would involve reacting 2-fluoroaniline with a 2-methylbutyl halide (e.g., 1-bromo-2-methylbutane). Another powerful method is reductive amination, which involves the reaction of 2-fluoroaniline with an aldehyde or ketone, in this case, 2-methylbutanal, in the presence of a reducing agent. This two-step, one-pot process forms an intermediate imine which is then reduced to the desired secondary amine. The synthesis of simpler analogues, such as 2-fluoro-N-methylaniline, has been demonstrated by reacting 2-fluoroaniline with dimethyl carbonate using a basic molecular sieve as a catalyst. chemicalbook.com This highlights the general applicability of using 2-fluoroaniline as a scaffold for building more complex N-substituted derivatives.
Synthesis from Fluorinated Building Blocks
Convergent and Divergent Synthetic Routes
The synthesis of a library of related compounds, or analogues of this compound, can be approached using convergent or divergent strategies.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For the target compound, a convergent approach is less obvious but could involve synthesizing a complex amine side-chain separately before attaching it to the fluorinated aromatic ring.
A divergent synthesis is a more common strategy for creating libraries of analogues. wikipedia.org This approach starts from a common intermediate that is then subjected to various reactions to produce a diverse set of final products. wikipedia.org Starting with 2-fluoroaniline, one could introduce a wide variety of alkyl groups onto the nitrogen atom using different aldehydes/ketones in reductive amination or various alkyl halides. This allows for the efficient production of a series of N-alkyl-2-fluoroanilines with varying chain lengths, branching, and functional groups on the alkyl substituent. This strategy has been employed in the functionalization of N-alkyl-2-alkenylanilines to create diverse heterocyclic products like indoles and quinolines. nih.gov Similarly, a divergent approach starting from aniline and different amino acids has been used to generate a wide range of quinoline (B57606) derivatives. organic-chemistry.org
Table 3: Comparison of Synthetic Strategies
| Strategy | Description | Application to Analogues of this compound | Reference |
|---|---|---|---|
| Convergent | Separate fragments are made and then joined. | Less common for this specific target. | researchgate.net |
| Divergent | A common intermediate is used to create many different products. | Start with 2-fluoroaniline and react with various aldehydes or alkyl halides to create a library of N-substituted analogues. | nih.gov, wikipedia.org |
Sequential Functionalization Strategies
Sequential functionalization offers a robust and controlled approach to the synthesis of asymmetrically substituted anilines like this compound. These strategies typically involve the separate, stepwise introduction of the fluoro and N-alkyl groups onto the aniline core.
A common and direct method for the N-alkylation of anilines is the reaction with alkyl halides. In the context of synthesizing this compound, this would involve the reaction of 2-fluoroaniline with a 2-methylbutyl halide (e.g., bromide or iodide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed.
Another powerful sequential approach is reductive amination. This method involves the reaction of 2-fluoroaniline with 2-methylbutanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Various reducing agents can be employed for this transformation, with sodium borohydride and its derivatives being common choices. A ruthenium-catalyzed reductive amination of aldehydes with anilines has been shown to be highly chemoselective and tolerant of a wide range of functional groups, including halogens like fluorine. organic-chemistry.org
The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical alternative for N-alkylation that uses alcohols as the alkylating agents. nih.gov In this approach, a catalyst, often a transition metal complex (e.g., Ru or Ir), temporarily dehydrogenates the alcohol to an aldehyde. nih.gov This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the captured hydrogen from the catalyst. nih.gov This method avoids the use of stoichiometric organometallic reagents or alkyl halides. nih.gov A wide range of aromatic primary amines have been selectively alkylated with various primary alcohols to yield the corresponding secondary amines in high yields under mild conditions using a commercially available Ru-based catalyst. nih.gov
Below is a table summarizing representative conditions for these sequential N-alkylation methods applicable to the synthesis of this compound.
| Alkylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Methylbutyl Bromide | K₂CO₃ | Acetonitrile | 80 | Good to Excellent | General Knowledge |
| 2-Methylbutanal | NaBH(OAc)₃ | Dichloromethane | Room Temp | Good to Excellent | General Knowledge |
| 2-Methylbutanol | [RuCl₂(p-cymene)]₂/Ph₂SiH₂ | Toluene | 100 | Good | organic-chemistry.org |
| 2-Methylbutanol | Ru-based complex | Toluene | 70 | High | nih.gov |
One-Pot Reaction Sequences
One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, resource utilization, and waste reduction. For the synthesis of complex molecules like this compound, one-pot strategies can streamline the synthetic process.
One such approach could involve the in-situ generation of a fluorinated aryne intermediate from a suitable precursor, which then reacts with 2-methylbutylamine. The synthesis of N-alkylanilines via aryne reactions in a primary aliphatic amine solvent has been reported. acs.org This method, however, may lead to isomeric mixtures depending on the aryne generation method and the substitution pattern of the starting material.
A more controlled one-pot synthesis could involve a tandem catalytic process. For instance, a copper-catalyzed aerobic oxidation of an alcohol to an aldehyde, followed by a reductive amination in the same pot, has been demonstrated for the synthesis of secondary amines from benzylic alcohols and anilines. organic-chemistry.org Applying this to the target molecule, 2-methylbutanol would first be oxidized to 2-methylbutanal, which would then react with 2-fluoroaniline in the presence of a suitable reducing agent.
The development of one-pot procedures for the synthesis of trifluoromethyl amines using CF₃SO₂Na has been reported, highlighting the feasibility of complex one-pot transformations for fluorinated amines. rsc.org While not directly applicable to the synthesis of this compound, it showcases the trend towards developing efficient one-pot methodologies in fluorine chemistry.
The table below outlines a conceptual one-pot synthesis of this compound.
| Reactant 1 | Reactant 2 | Catalyst System | Reaction Type | Reference Concept |
| 2-Fluoroaniline | 2-Methylbutanol | Copper N-heterocyclic carbene / Reducing agent | Tandem Oxidation-Reductive Amination | organic-chemistry.org |
| 1-Bromo-2-fluorobenzene | 2-Methylbutylamine | Strong Base (e.g., NaNH₂) | Aryne Formation and Nucleophilic Addition | acs.org |
Reaction Chemistry and Mechanistic Investigations
Reactivity of the Anilino Moiety
The anilino moiety, comprising the aromatic ring, the fluorine substituent, and the amino group, is the primary site for many chemical transformations. The electronic effects of the substituents and the nucleophilic character of the nitrogen atom govern its reactivity.
Electrophilic Aromatic Substitution Patterns in 2-Fluoroanilines
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for functionalizing the benzene (B151609) ring. wikipedia.orglibretexts.org In 2-fluoro-N-(2-methylbutyl)aniline, the regiochemical outcome of such reactions is determined by the directing effects of the amino (-NHR) and fluoro (-F) groups.
The amino group is a powerful activating and ortho, para-directing group. byjus.com Its lone pair of electrons can be donated into the aromatic system through resonance, stabilizing the cationic intermediate (the sigma complex) formed during the substitution, particularly when the electrophile attacks the ortho and para positions. wikipedia.org Conversely, the fluorine atom is a deactivating but also ortho, para-directing substituent. Its high electronegativity withdraws electron density from the ring inductively (deactivating effect), but its lone pairs can participate in resonance, directing incoming electrophiles to the ortho and para positions.
In this compound, these effects combine. The powerful activating effect of the amino group dominates, directing electrophiles primarily to the positions ortho and para to it (C4 and C6). The fluorine atom at the C2 position sterically hinders attack at that site and further influences the electronic distribution. Therefore, electrophilic attack is most likely at the C4 (para) and C6 (ortho) positions. The C4 position is generally favored due to reduced steric hindrance compared to the C6 position, which is adjacent to the bulky N-(2-methylbutyl)amino group.
However, under strongly acidic conditions, the reaction pattern can change dramatically. The amino group becomes protonated to form an anilinium ion (-NH₂R⁺). byjus.com This protonated group is strongly deactivating and meta-directing due to its powerful electron-withdrawing inductive effect. byjus.com In this scenario, electrophilic substitution would be directed to the C3 and C5 positions, which are meta to the anilinium group. For instance, direct fluorination of anilines in triflic acid has been shown to yield meta-fluoroanilines. daneshyari.com
| Reaction Conditions | Directing Group Effect | Major Product(s) | Minor Product(s) |
|---|---|---|---|
| Neutral / Mildly Acidic | -NHR group is a strong o,p-director; -F is a weak o,p-director | 4-substituted | 6-substituted |
| Strongly Acidic | -NH₂R⁺ group is a strong m-director | 5-substituted | 3-substituted |
Reactions at the Amino Group (e.g., further functionalization, imine formation)
The secondary amine nitrogen in this compound possesses a lone pair of electrons, making it both basic and nucleophilic. This allows for a variety of functionalization reactions directly at the nitrogen atom.
N-Alkylation and N-Acylation: As a secondary amine, it can react with alkylating agents such as alkyl halides to form a tertiary amine. youtube.comwikipedia.org Exhaustive alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. youtube.com Similarly, reaction with acylating agents like acyl chlorides or anhydrides yields the corresponding amide. This acylation reaction is often used to protect the amino group or to introduce new functional moieties.
Reaction with Carbonyls: Secondary amines react with aldehydes and ketones to form enamines. The initial nucleophilic attack of the amine on the carbonyl carbon forms a carbinolamine intermediate, which then dehydrates. Because the nitrogen in this compound has one proton, elimination of water results in the formation of an enamine, provided there is a proton on the α-carbon of the original carbonyl compound.
Borrowing Hydrogen Catalysis: Modern synthetic methods allow for the N-alkylation of amines using alcohols, a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy. nih.gov In the presence of a suitable metal catalyst (e.g., Ru or Ir complexes), the alcohol is temporarily dehydrogenated to an aldehyde in situ. The amine then condenses with the aldehyde to form an iminium ion, which is subsequently reduced by the metal hydride species to yield the more substituted amine, with water as the only byproduct. nih.gov This method could be used to convert this compound into a tertiary amine.
| Reagent Type | Example Reagent | Product Type |
|---|---|---|
| Alkyl Halide | CH₃I | Tertiary Amine |
| Acyl Chloride | CH₃COCl | Amide |
| Aldehyde/Ketone | Cyclohexanone | Enamine |
| Alcohol (with catalyst) | Benzyl (B1604629) alcohol | Tertiary Amine |
C–H Activation Reactions Adjacent to the Amine Nitrogen
Transition-metal-catalyzed C–H activation has become a powerful tool for the direct functionalization of otherwise inert C–H bonds. In the context of aniline (B41778) derivatives, the amino group can act as a directing group to facilitate the selective activation of C–H bonds at specific positions.
For N-substituted anilines, the most common C–H activation occurs at the ortho position of the aromatic ring. researchgate.net This is typically achieved by first coordinating a transition metal (e.g., Pd, Rh, Ru) to the nitrogen atom, often after derivatizing the amine with a suitable directing group (such as a pyridine or pyrimidine). researchgate.net This brings the metal catalyst into close proximity to the ortho C–H bond, enabling its cleavage and subsequent functionalization (e.g., arylation, olefination, amination). While the parent -NHR group can be used directly in some cases, its directing ability is often weaker.
More recent studies have also demonstrated the feasibility of C(sp³)–H activation on the alkyl chains of amines. acs.org This can involve intramolecular reactions where a C–H bond on the alkyl group, typically in a δ-position to the nitrogen, is activated to form a new heterocyclic ring. nih.gov For this compound, this could potentially lead to the formation of substituted pyrrolidine or piperidine derivatives through activation of a C–H bond on the methylbutyl side chain, although this would depend heavily on the specific catalyst and reaction conditions employed.
Reactivity of the 2-Methylbutyl Side Chain
The 2-methylbutyl group is a saturated alkyl chain, which is generally less reactive than the anilino moiety. However, its chirality and the presence of secondary and tertiary C-H bonds allow for specific chemical transformations.
Reactions at the Chiral Center (e.g., epimerization, retention/inversion studies)
The C2 carbon of the 2-methylbutyl side chain is a stereocenter, meaning that this compound exists as a pair of enantiomers, (R)- and (S)-. The stereochemical outcome of reactions involving this side chain is of significant interest.
Retention of Configuration: In any reaction that does not involve the breaking of a bond directly connected to the chiral center, the configuration will be retained. pharmaguideline.com For example, electrophilic substitution on the aromatic ring or acylation at the nitrogen atom will not affect the stereochemistry of the 2-methylbutyl group.
Inversion, Retention, and Racemization: Reactions that occur directly at the chiral center can proceed with inversion of configuration, retention of configuration, or racemization, depending on the reaction mechanism. youtube.com For instance, a hypothetical nucleophilic substitution at the C2 carbon proceeding through an Sₙ2 mechanism would lead to a complete inversion of stereochemistry (Walden inversion). youtube.com Conversely, a reaction proceeding via an Sₙ1 mechanism, involving a planar carbocation intermediate, would result in racemization, producing an equal mixture of both enantiomers. youtube.com
Epimerization: Epimerization at the chiral center would require a reversible process that can invert the stereochemistry. This could potentially occur under conditions that facilitate the formation of a planar intermediate, such as a radical or a carbanion, at the C2 position. For example, abstraction of the hydrogen atom from the C2 carbon would form a planar radical, and subsequent re-hydrogenation could occur from either face, leading to racemization.
| Reaction Mechanism | Intermediate | Stereochemical Outcome |
|---|---|---|
| Sₙ2 Substitution | Pentavalent transition state | Inversion |
| Sₙ1 Substitution | Planar carbocation | Racemization |
| Radical Abstraction/Recombination | Planar radical | Racemization |
| No bonds broken at chiral center | N/A | Retention |
Side-Chain Functionalization (e.g., halogenation, oxidation)
Functionalization of the saturated 2-methylbutyl side chain typically requires more vigorous conditions than reactions on the aromatic ring or at the nitrogen atom.
Free-Radical Halogenation: One of the most direct ways to functionalize an alkane chain is through free-radical halogenation (e.g., with Cl₂ or Br₂ under UV light). This reaction is generally not very selective. slideshare.net For the 2-methylbutyl group, halogenation could occur at any of the carbon atoms, leading to a mixture of mono-halogenated isomers. The relative reactivity of the C-H bonds follows the order: tertiary > secondary > primary. Therefore, the hydrogen at the C2 position (the chiral center) would be preferentially abstracted, but abstraction at the other secondary (C3) and primary (C1, C4, and the methyl group's carbon) positions would also occur, yielding a complex product mixture. slideshare.net
Oxidation: The oxidation of the alkyl side chain is challenging due to the lack of activating groups. Unlike alkylbenzenes, there is no benzylic position that is particularly susceptible to oxidation. Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) under harsh conditions would likely lead to non-selective oxidation or cleavage of the C-C bonds. More selective oxidation might be achieved using specific catalysts, but this remains a synthetic challenge. Directed C-H oxidation, guided by the nitrogen atom, could be a more plausible strategy to achieve selective functionalization.
Carbon–Fluorine Bond Activation Studies
The activation and subsequent functionalization of carbon-fluorine (C–F) bonds are of significant interest due to the prevalence of organofluorine compounds in pharmaceuticals and materials science. researchgate.netnih.gov The C(sp²)–F bond in 2-fluoroaniline (B146934) derivatives is notoriously robust, demanding specific catalytic or activation conditions for its cleavage.
Transition metal complexes have emerged as powerful tools for cleaving the inert C–F bond. For fluoroaromatic compounds, including derivatives of 2-fluoroaniline, metals like nickel, palladium, and platinum are often employed. nih.gov The mechanism typically involves the oxidative addition of the C–F bond to a low-valent metal center. nih.govbaranlab.org The outcome of the competition between C–F and C–H bond activation is highly dependent on the metal used. nih.gov For instance, nickel complexes often favor the concerted oxidative addition to the C–F bond. baranlab.org Transformations that proceed via the elimination of a fluorine atom are also a key strategy, often occurring under milder conditions than direct oxidative addition. nih.gov
Research on various fluoroarenes demonstrates that the choice of metal, ligands, and reaction conditions dictates the efficiency and regioselectivity of C–F activation. baranlab.org
Table 1: Examples of Transition Metals in C–F Activation of Fluoroarenes
| Metal Catalyst | Ligand Type | Typical Substrate Scope | Mechanistic Step |
|---|---|---|---|
| Nickel(0) complexes | Phosphines (e.g., PEt₃) | Polyfluoroarenes | Oxidative Addition |
| Palladium(0) complexes | Buchwald-type phosphines | Activated Fluoroarenes | Oxidative Addition / SₙAr |
| Rhodium(I) complexes | Josiphos-type ligands | Fluoroarenes | Oxidative Addition |
This table presents generalized data for fluoroarenes to illustrate common catalytic systems.
While transition metals are effective, metal-free approaches offer advantages in terms of cost, sustainability, and reduced metal contamination in products. researchgate.netconsensus.app Several strategies have been developed for the activation of C–F bonds without transition metals:
Lewis Acid Catalysis : Strong Lewis acids can coordinate to the fluorine atom, weakening the C–F bond and facilitating nucleophilic displacement. researchgate.net
Base-Mediated Defluorosilylation : The use of strong bases in conjunction with silylating agents can effect C–F bond cleavage. researchgate.net
Photocatalysis and Radical Initiation : Light or a radical initiator can be used to generate radical intermediates, which can lead to C–F bond homolysis. researchgate.net This approach is particularly useful for initiating radical chain reactions. acs.orgresearchgate.net
Hydrogen Bonding : Solvents or additives capable of strong hydrogen bonding can stabilize the transition state of fluoride departure, thereby activating the C–F bond towards nucleophilic substitution. researchgate.net
Computational studies, primarily using Density Functional Theory (DFT), provide critical insights into the factors governing C–F bond strength and reactivity. The bond dissociation energy (BDE) of a C–F bond is not static; it is influenced by the surrounding molecular structure. researchgate.net In fluorinated graphenes, a model for polyaromatic systems, the C–F bond strength can vary significantly depending on the local configuration of fluorine atoms. researchgate.net
For 2-fluoroaniline derivatives, theoretical calculations help elucidate:
Bond Strength : The calculated BDE for the C2–F bond is influenced by the electronic nature of the N-alkyl group.
Geometric Effects : The geometry of the aniline derivative, including the planarity of the amino group, can affect C–F bond lability. Studies on 2-fluoroaniline show that weak non-covalent interactions between the amino and fluorine groups can influence the molecular geometry. umanitoba.ca
Transition State Stabilization : DFT calculations can model the transition states for both metal-catalyzed and metal-free activation pathways, revealing how catalysts or reagents lower the activation energy for C–F cleavage. researchgate.net
Mechanistic Pathways of Key Transformations
Understanding the mechanistic pathways is crucial for controlling reaction outcomes and designing new synthetic methods. For fluorinated systems like this compound, both radical and ionic pathways are prominent.
Radical reactions offer a powerful means to functionalize fluoroanilines. These reactions are often initiated by photoredox catalysis or chemical radical initiators. The electron-rich nature of the aniline ring makes it susceptible to attack by electrophilic radicals, such as fluoroalkyl radicals. researchgate.net
A general mechanism for a photocatalyzed radical reaction on an aniline derivative involves the following steps:
Initiation : A photocatalyst, upon absorbing visible light, generates a radical species from a precursor. acs.org
Propagation : The generated radical adds to the aniline ring, forming a cyclohexadienyl radical intermediate.
Oxidation & Deprotonation : This intermediate is then oxidized and loses a proton to restore aromaticity, yielding the final substituted product. acs.org
Studies on the difluoroalkylation of anilines have identified the formation of electron-donor-acceptor (EDA) complexes between the aniline and the fluorinated reagent, which can initiate the radical process upon photoirradiation. acs.org
The ortho-disposition of the fluorine and amino groups in this compound makes it a potential precursor for the formation of a benzyne intermediate. This highly reactive species can be generated under strong basic conditions, where deprotonation of the amine is followed by elimination of fluoride.
The generation and subsequent reactions of benzynes are powerful tools for constructing complex heterocyclic structures. researchgate.net For instance, a tethered nucleophile can trap the benzyne intramolecularly. While less common, a carbonyl oxygen can act as a nucleophile to attack a benzyne intermediate, initiating a cascade of reactions. nih.gov Intramolecular redox cyclization is another pathway for forming nitrogen-containing heterocycles, sometimes involving key intermediates like nitroso-aldehydes. nih.govrsc.org
Table 2: Key Intermediates in the Reactions of 2-Fluoroaniline Derivatives
| Intermediate Type | Generation Method | Subsequent Reaction | Typical Product Class |
|---|---|---|---|
| Cyclohexadienyl Radical | Radical addition to the aromatic ring | Oxidation and rearomatization | Substituted Anilines |
| Benzyne | Elimination of H and F from adjacent positions | Nucleophilic trapping, Cycloaddition | Fused Heterocycles |
This table summarizes potential intermediates based on the known reactivity of the fluoroaniline (B8554772) scaffold.
Role of Catalysts and Additives in Reaction Selectivity and Efficiency
The synthesis of N-alkylanilines, including structurally related compounds to this compound, is significantly influenced by the choice of catalysts and additives. These components are crucial for controlling reaction rates, improving yields, and directing the selectivity towards the desired mono-alkylated product over di-alkylation or other side reactions. The N-alkylation of anilines with alcohols or alkyl halides is a key transformation where catalysis plays a pivotal role.
Catalytic Systems: Various catalytic systems have been developed for the N-alkylation of anilines. These often involve transition metal complexes or solid-state catalysts like zeolites.
Transition Metal Catalysts: Complexes of cobalt, iridium, ruthenium, and nickel are effective for the N-alkylation of amines with alcohols through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. This sustainable process uses readily available alcohols as alkylating agents and generates water as the only byproduct rsc.orgnih.gov. For instance, a cobalt catalyst supported by a Zr metal-organic framework (UiO-67) has demonstrated high efficacy and selectivity in the N-alkylation of various substituted anilines with benzyl alcohol rsc.org. Visible-light-induced methods, avoiding the need for metal catalysts, have also been developed, using additives like ammonium bromide to facilitate the reaction at room temperature nih.gov.
Zeolite Catalysts: Solid acid catalysts, such as zeolites, are also employed, particularly in vapor-phase reactions. In the synthesis of 2-fluoro-N-methylaniline from 2-fluoroaniline and dimethyl carbonate, the basic molecular sieve NaY was used as a catalyst, achieving a high yield and purity of the mono-methylated product chemicalbook.com. This indicates that solid catalysts can offer high selectivity and are easily separable from the reaction mixture chemicalbook.com.
Selectivity and Efficiency: The primary challenge in N-alkylation is achieving high selectivity for the mono-alkylated product. The choice of catalyst and reaction conditions is paramount in controlling the product distribution.
Reaction Conditions: Factors such as temperature, solvent, and the nature of the alkylating agent influence the reaction's outcome. For example, in visible-light-induced N-alkylation, the choice of solvent and the presence of an additive like NH4Br were found to be essential for the reaction to proceed efficiently nih.gov.
Catalyst Structure: The steric and electronic properties of the catalyst can direct the reaction towards the desired product. In the case of the cobalt-based MOF catalyst, the framework's structure likely plays a role in its high selectivity for N-alkylation products rsc.org.
The following table summarizes the performance of different catalytic systems in the N-alkylation of aniline derivatives, which are analogous to the synthesis of this compound.
| Catalyst System | Aniline Substrate | Alkylating Agent | Key Findings | Reference |
|---|---|---|---|---|
| Cobalt-supported on Zr-MOF (UiO-67) | Substituted Anilines | Benzyl Alcohol | Excellent selectivity and yields for N-alkylation. | rsc.org |
| Basic Molecular Sieve NaY | 2-Fluoroaniline | Dimethyl Carbonate | Yield of 99.4% for 2-fluoro-N-methylaniline with 99.2% purity. | chemicalbook.com |
| Visible Light / NH4Br | Anilines | 4-hydroxybutan-2-one | Metal-free, eco-friendly method; gram-scale potential. | nih.gov |
Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation
Kinetic Isotope Effect (KIE) studies are a powerful tool for investigating reaction mechanisms by determining the involvement of specific bonds in the rate-determining step (RDS) of a reaction. A KIE is observed when an atom in a reactant is replaced by one of its isotopes, leading to a change in the reaction rate. For the N-alkylation of anilines, KIE studies, typically involving deuterium (B1214612) labeling (H/D), can provide insight into whether N-H or C-H bond cleavage is part of the slowest step.
Primary vs. Secondary KIE:
A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken or formed in the RDS. For example, if the deprotonation of the aniline nitrogen (N-H bond cleavage) were the rate-determining step, a significant primary KIE would be expected upon replacing the amine proton with deuterium.
A secondary KIE (kH/kD is close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking/formation in the RDS but influences the reaction through changes in hybridization or steric effects.
Application to Aniline Alkylation: In the context of N-alkylation reactions of anilines, KIE studies can help differentiate between possible mechanisms. For instance, in the "borrowing hydrogen" mechanism, the reaction proceeds via:
Dehydrogenation of the alcohol to an aldehyde.
Condensation of the aniline with the aldehyde to form an imine.
Hydrogenation of the imine to the final N-alkylated aniline.
KIE studies can pinpoint which of these steps is rate-limiting. For example, a study on the hydrogenation of nitrobenzene and the N-alkylation of aniline into N-ethylaniline utilized KIE to probe the mechanism researchgate.net. Similarly, in the fluorination of aromatic compounds, small deuterium isotope effects (kH/kD = 0.86-0.99) have been observed, suggesting that the decomposition of a Wheland-type intermediate (C-H bond cleavage) is not the rate-determining step researchgate.net.
While no specific KIE studies have been reported for this compound, the principles can be illustrated with data from analogous reactions. Inverse solvent kinetic isotope effects (SKIE), where the reaction is faster in D2O than in H2O, can also provide mechanistic clues, often pointing to a pre-equilibrium step before the RDS mdpi.comsemanticscholar.org.
The table below presents hypothetical KIE values and their mechanistic implications for an N-alkylation reaction, based on general principles observed in related studies.
| Experiment | kH/kD Value | Interpretation | Reference Principle |
|---|---|---|---|
| N-alkylation with C6D5CH2OH | ~1.0 | C-D bond cleavage on the alcohol is not involved in the rate-determining step. | princeton.edu |
| N-alkylation of C6H5ND2 | > 2.0 | N-D bond cleavage is part of the rate-determining step (e.g., deprotonation). | princeton.edu |
| Reaction in D2O vs. H2O (SKIE) | < 1.0 (Inverse) | Indicates a rapid equilibrium involving the solvent preceding the rate-limiting step. | mdpi.comsemanticscholar.org |
Structural and Conformational Analysis
Conformational Preferences and Dynamics
The presence of both a bulky, chiral alkyl group and an electronegative fluorine atom on the aniline (B41778) scaffold introduces significant conformational constraints and preferences.
While specific theoretical studies on 2-fluoro-N-(2-methylbutyl)aniline are not extensively documented, computational analyses of simpler N-alkyl fluoroanilines provide a foundational understanding. Theoretical calculations, such as those employing Density Functional Theory (DFT), are instrumental in identifying stable rotamers and their relative energies. For analogous compounds like 2-fluoro-N-methylaniline, computational studies help elucidate the preferred orientations of the N-alkyl group relative to the fluorinated aromatic ring. These studies generally indicate that the conformational equilibrium is influenced by both steric repulsion and electronic interactions, including potential weak hydrogen bonds.
The rotational barrier around the N–C(aryl) bond in ortho-substituted anilines is of particular interest. In 2-fluoroaniline (B146934), the barrier to the inversion of the amino group is influenced by the fluorine substituent. Studies on halogen-substituted anilines have shown that an ortho-halogen can increase the inversion barrier compared to the meta-substituted counterparts, a phenomenon attributed to the formation of a weak intramolecular hydrogen bond between an amino hydrogen and the adjacent fluorine atom. umanitoba.ca For 2-fluoroaniline, this barrier has been reported to be higher than in o-bromoaniline, suggesting a notable interaction involving the fluorine. umanitoba.ca It is therefore expected that the N–C(aryl) bond in this compound will exhibit a significant rotational barrier, influenced by both the N-H···F interaction and steric clashes between the bulky 2-methylbutyl group and the aromatic ring.
The rotational barrier around the N–C(alkyl) bond is primarily governed by steric hindrance. The 2-methylbutyl group, with its branching at the carbon adjacent to the nitrogen, introduces considerable steric bulk. This bulk restricts free rotation around the N–C(alkyl) bond, leading to preferred staggered conformations that minimize interactions between the alkyl substituents and the aromatic ring. The energy differences between these conformers would be significant, leading to a well-defined conformational preference.
Table 1: Illustrative Rotational Energy Barriers in Aniline Derivatives
| Compound | Bond | Experimental/Calculated Barrier (kJ/mol) | Reference |
| o-Fluoroaniline | N-C(aryl) Inversion | 6.25 | umanitoba.ca |
| o-Bromoaniline | N-C(aryl) Inversion | 4.62 | umanitoba.ca |
| Aniline | N-C(aryl) Inversion | 6.58 | umanitoba.ca |
| N-Benzhydrylformamide | Formyl Group Rotation | ~81.5 (19.5 kcal/mol) | mdpi.com |
This table provides examples of rotational barriers in related compounds to illustrate the expected energetic scales. Data for this compound is not available and would require specific experimental or computational studies.
The fluorine atom at the ortho position exerts a profound influence on the molecular conformation of this compound through several mechanisms. nih.gov
Inductive Effect : As a highly electronegative atom, fluorine withdraws electron density from the aromatic ring, which can affect the basicity of the nitrogen atom and the electronic character of the N-H bond. umanitoba.ca
Steric Effect : The van der Waals radius of fluorine, while relatively small, contributes to steric repulsion with the N-alkyl group, influencing its preferred orientation.
The presence of a chiral center in the 2-methylbutyl group introduces an additional layer of complexity to the conformational landscape. The stereochemistry at this carbon atom dictates the spatial disposition of the ethyl and methyl groups attached to it. Consequently, the steric interactions between the N-alkyl group and the 2-fluorophenyl moiety will be different for the (R)- and (S)-enantiomers. This can lead to distinct sets of preferred conformations for each enantiomer, potentially resulting in differences in their physical, chemical, and biological properties. The chiral center effectively creates a diastereomeric relationship between the different rotational conformers, leading to a more rugged and complex potential energy surface.
Chirality and Stereochemistry
The defining stereochemical feature of this compound is its chirality, originating from the stereogenic center in the N-alkyl chain.
Determining the absolute configuration—(R) or (S)—of the chiral center in this compound is crucial for its complete stereochemical characterization. Several methodologies can be employed for this purpose, often involving the formation of diastereomers or the use of chiroptical spectroscopy.
NMR Spectroscopy with Chiral Derivatizing Agents : A common approach involves reacting the chiral amine with a chiral derivatizing agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), to form diastereomeric amides. The different spatial environments of the protons in the resulting diastereomers lead to distinct chemical shifts in their ¹H NMR spectra, which can be analyzed to deduce the absolute configuration of the original amine.
Chiral Chromatography : High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) can be used to separate the enantiomers of this compound. By derivatizing the amine with a suitable achiral or chiral reagent, a correlation between the elution order and the absolute configuration can sometimes be established, especially when compared with standards of known configuration. capes.gov.brnih.gov
Vibrational Circular Dichroism (VCD) : VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for one of the enantiomers (e.g., the (R)-enantiomer), the absolute configuration can be unambiguously assigned.
X-ray Crystallography : If a suitable single crystal of an enantiomerically pure derivative of this compound can be obtained, X-ray crystallography provides a direct and definitive determination of its three-dimensional structure and, consequently, its absolute configuration.
Table 2: Methodologies for Absolute Configuration Determination of Chiral Amines
| Method | Principle | Requirements | Outcome |
| NMR with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Chiral derivatizing agent (e.g., Mosher's acid), NMR analysis. | Correlation of chemical shift differences to a model to assign configuration. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. capes.gov.brnih.gov | Chiral column, HPLC system, often requires derivatization. | Separation of enantiomers; assignment requires a reference or established model. capes.gov.br |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light. | VCD spectrometer, quantum chemical calculations. | Unambiguous assignment by comparing experimental and calculated spectra. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Enantiomerically pure, crystalline sample. | Direct determination of the 3D structure and absolute configuration. |
Intermolecular Interactions and Supramolecular Assembly
The intermolecular forces dictated by the functional groups of this compound are critical for understanding its bulk properties, such as its physical state, melting point, boiling point, and crystal structure.
The secondary amine group (N-H) in this compound is a classic hydrogen bond donor. The fluorine atom (C-F), while being a weak hydrogen bond acceptor, can participate in such interactions, particularly with strong donors. Furthermore, the nitrogen atom itself can act as a hydrogen bond acceptor.
Studies on related fluorinated anilines have demonstrated the presence of intramolecular N-H···F hydrogen bonds, which can influence the conformation of the molecule. In the case of this compound, an intramolecular hydrogen bond between the N-H proton and the ortho-fluorine atom is conceivable. This would create a six-membered ring-like structure, enhancing the planarity of the aniline core.
Intermolecularly, the N-H group is expected to form hydrogen bonds with the nitrogen or fluorine atoms of neighboring molecules, leading to the formation of chains or more complex networks in the solid state. Research on 2-fluoro-5-nitroaniline (B1294389) has shown the formation of double chains through a combination of C-H···O and N-H···O hydrogen bonds. While not a direct analogue, this highlights the potential for intricate hydrogen bonding in substituted anilines.
The fluorinated benzene (B151609) ring of this compound is capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a significant force in the packing of aromatic molecules in crystals. The presence of the fluorine atom can modulate the quadrupole moment of the aromatic ring, potentially influencing the geometry and strength of these π-stacking interactions. There is, however, no specific crystallographic data for this compound to confirm the nature and extent of π-stacking.
The combination of hydrogen bonding and π-stacking interactions would govern the self-assembly of this compound molecules and their arrangement in a crystal lattice. The bulky and chiral 2-methylbutyl group would also play a crucial role, potentially leading to complex and non-centrosymmetric crystal structures.
The specific details of the crystal packing, including unit cell parameters, space group, and the precise geometry of intermolecular contacts, can only be determined through X-ray diffraction analysis of a single crystal. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly available crystallographic resources.
Data Table: Intermolecular Interaction Parameters for this compound
| Interaction Type | Potential Donor/Acceptor | Expected Geometry | Source |
| Hydrogen Bonding | N-H (donor), N (acceptor), F (acceptor) | No data available | N/A |
| π-Stacking | Fluorinated benzene ring | No data available | N/A |
Advanced Spectroscopic and Analytical Methodologies for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering unparalleled detail about the chemical environment of magnetically active nuclei. For 2-fluoro-N-(2-methylbutyl)aniline, a combination of multi-nuclear and multidimensional NMR techniques is employed to assemble a complete structural and conformational picture.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Elucidation
The structural backbone of this compound is meticulously mapped out using one-dimensional NMR experiments targeting the ¹H, ¹³C, ¹⁹F, and ¹⁵N nuclei. Each of these provides a unique piece of the structural puzzle.
¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms present in the molecule. For this compound, the spectrum would show distinct signals for the aromatic protons, the N-H proton, and the various protons of the 2-methylbutyl group. The chemical shifts, integration, and coupling patterns of these signals are critical for assigning them to their specific positions within the molecule. For instance, the aromatic protons would appear as a complex multiplet, while the aliphatic protons of the side chain would show characteristic splitting patterns based on their neighboring protons.
¹³C NMR: Carbon-13 NMR complements the proton data by providing a count of the unique carbon environments. chemicalbook.comhmdb.ca The spectrum of this compound would display signals for each of the carbon atoms in the aromatic ring and the aliphatic side chain. The carbon attached to the fluorine atom would show a characteristic large coupling constant (¹JCF), a key indicator of direct C-F bonding. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.
¹⁵N NMR: Although ¹⁵N has a low natural abundance and sensitivity, ¹⁵N NMR can provide valuable information about the nitrogen atom's chemical environment. The chemical shift of the nitrogen in this compound would be influenced by the electronic effects of the aromatic ring and the alkyl substituent. Techniques like Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) are often used to indirectly detect the ¹⁵N chemical shift, correlating it with the more sensitive ¹H nuclei.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.5 - 7.5 | 110 - 140 |
| N-H | 3.0 - 5.0 | N/A |
| Aliphatic CH (on side chain) | 0.8 - 3.5 | 10 - 60 |
| C-F | N/A | 150 - 165 (with large ¹JCF) |
| C-N | N/A | 130 - 150 |
Note: These are general predicted ranges and actual values may vary based on solvent and other experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation
Two-dimensional NMR experiments are indispensable for unambiguously establishing the connectivity of atoms and probing the spatial arrangement of the molecule. youtube.comslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be used to trace the connectivity of the protons within the 2-methylbutyl group and to identify which aromatic protons are adjacent to each other.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon-hydrogen pairs. sdsu.eduresearchgate.net This is a powerful tool for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For example, the proton signal for the CH group in the 2-methylbutyl side chain would show a cross-peak to its corresponding carbon signal in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bonds) C-H correlations. sdsu.eduresearchgate.net This is crucial for piecing together the entire molecular structure by connecting fragments. For instance, an HMBC experiment could show a correlation between the N-H proton and the carbons of the aromatic ring, as well as the first carbon of the alkyl chain, confirming the N-alkylation.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.net This technique is particularly useful for determining the preferred conformation of the molecule. For example, NOESY could reveal spatial proximity between the N-H proton and certain protons on the aromatic ring or the 2-methylbutyl group, providing insights into the rotational conformation around the C-N bond.
Variable Temperature NMR for Conformational Dynamics
The conformation of N-alkylanilines can be dynamic, with rotation occurring around the C-N bond. researchgate.net Variable temperature (VT) NMR is a technique used to study these dynamic processes. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, the rotation slows down, and separate signals for different conformers may be resolved. Line-shape analysis of the spectra at various temperatures can provide quantitative information about the energy barriers to rotation. rsc.org
Solid-State NMR for Crystalline Forms
While solution-state NMR provides information about molecules in the liquid phase, solid-state NMR (ssNMR) is used to study the structure and dynamics of molecules in their crystalline forms. nih.govmarquette.edu If this compound exists in different crystalline polymorphs, ssNMR can be used to distinguish between them. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of solid samples. ¹³C and ¹⁹F ssNMR would be particularly useful in this regard, as the chemical shifts and line shapes are sensitive to the local packing environment in the crystal lattice. acs.orgresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying functional groups and probing molecular structure.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification and Conformational Analysis
The FTIR spectrum of this compound would exhibit a series of absorption bands corresponding to the vibrational modes of its functional groups. researchgate.net
N-H Stretch: A characteristic sharp absorption band for the N-H stretching vibration of the secondary amine is expected in the region of 3300-3500 cm⁻¹. orgchemboulder.comrockymountainlabs.com The presence of a single band in this region would confirm it as a secondary amine. researchgate.net
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the 2-methylbutyl group are observed just below 3000 cm⁻¹. instanano.com
C=C Aromatic Ring Stretches: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring give rise to a series of absorptions in the 1450-1600 cm⁻¹ region. libretexts.org
C-N Stretch: The C-N stretching vibration for an aromatic amine is typically found in the 1250-1335 cm⁻¹ range. orgchemboulder.com
C-F Stretch: The C-F stretching vibration is expected to produce a strong absorption band in the 1000-1400 cm⁻¹ region. The exact position can provide further structural information.
N-H Bend and Wag: The N-H bending vibration may be observed around 1580-1650 cm⁻¹, and a broad N-H wagging band can appear in the 665-910 cm⁻¹ region for secondary amines. orgchemboulder.com
Changes in the position and intensity of these bands, particularly those associated with the N-H and C-N bonds, can be used to study conformational changes in the molecule. researchgate.net
Table 2: Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H | Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium to Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Strong |
| C-N (Aromatic) | Stretch | 1250 - 1335 | Strong |
| C-F | Stretch | 1000 - 1400 | Strong |
| N-H | Bend | 1580 - 1650 | Medium |
| N-H | Wag | 665 - 910 | Broad, Strong |
Note: These are general expected ranges and actual values may vary.
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about molecular vibrations, yielding a unique spectral fingerprint for a given compound. horiba.com This fingerprint allows for the identification of the molecule and offers insights into its structural arrangement. renishaw.com For this compound, the Raman spectrum is expected to exhibit a series of characteristic bands corresponding to the vibrations of its distinct functional groups.
The vibrational modes of a molecule, such as the stretching and bending of chemical bonds, are sensitive to the mass of the atoms and the strength of the bonds connecting them. renishaw.comstellarnet.us The Raman spectrum for this compound would be a composite of vibrations from the substituted benzene (B151609) ring, the secondary amine group, and the chiral 2-methylbutyl side chain.
Key expected vibrational modes include:
Aromatic Ring Vibrations: The benzene ring will produce several characteristic bands. C-H stretching vibrations typically appear at high wavenumbers, while ring "breathing" modes and other deformations occur at lower frequencies. scirp.orgresearchgate.net
C-F Vibration: The carbon-fluorine bond vibration is a key feature. The C-F stretching mode is expected in a specific region of the spectrum.
Amine Group Vibrations: The N-H bond of the secondary amine will have a characteristic stretching frequency. C-N stretching vibrations are also expected. Studies on anilines show characteristic bands for NH2 scissoring and wagging, which would be adapted for the secondary amine in this molecule. scirp.orgscirp.org
Alkyl Chain Vibrations: The 2-methylbutyl group will contribute C-H stretching and bending modes, typical for aliphatic chains. horiba.com
The precise position (Raman shift), intensity, and width of these bands are highly specific, together creating the unique vibrational fingerprint of the molecule. renishaw.com
Table 1: Predicted Characteristic Raman Shifts for this compound
| Functional Group/Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Notes |
| Aromatic C-H Stretch | 3000 - 3100 | Typically sharp bands. |
| Aliphatic C-H Stretch | 2850 - 3000 | Strong, complex bands from the methylbutyl group. |
| N-H Stretch | 3300 - 3500 | Can be broad; position is sensitive to hydrogen bonding. |
| C=C Aromatic Ring Stretch | 1580 - 1620 | Strong, characteristic of the benzene ring. |
| C-N Stretch | 1250 - 1350 | Vibration of the bond between the ring and the nitrogen atom. |
| C-F Stretch | 1200 - 1300 | Characteristic band for the fluoro-aromatic moiety. |
| Ring Breathing Mode | ~1000 | A sharp, often intense band characteristic of the benzene ring. |
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's elemental formula from its exact mass. For this compound, HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.
The molecular formula of this compound is C₁₁H₁₆FN. The theoretical monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, and ¹⁴N). This calculated value provides a precise target for HRMS analysis, enabling unambiguous confirmation of the compound's elemental composition and distinguishing it from other isomers or compounds with the same nominal mass.
Table 2: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₁₆FN |
| Nominal Mass | 181 Da |
| Monoisotopic Mass (Calculated) | 181.12669 Da |
| M+H⁺ Adduct (Calculated) | 182.13447 Da |
Fragmentation Pattern Analysis for Structural Confirmation
In a mass spectrometer, molecules are ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments provides a roadmap of the molecule's structure. The fragmentation of N-alkylanilines is well-characterized and typically follows predictable pathways. libretexts.orgmiamioh.edu
For this compound, the primary fragmentation mechanisms are expected to be:
Alpha-Cleavage: This is a dominant fragmentation pathway for amines. libretexts.orgmiamioh.edu It involves the cleavage of the C-C bond adjacent to the nitrogen atom. The largest substituent is preferentially lost. miamioh.edu In this case, cleavage would occur within the 2-methylbutyl group, leading to the loss of a propyl radical (•C₃H₇) to form a stable ion at m/z 138, or the loss of an ethyl radical (•C₂H₅) to form an ion at m/z 152.
Benzylic Cleavage/Loss of Alkyl Chain: The entire 2-methylbutyl side chain can be cleaved, resulting in the loss of a C₅H₁₁ radical. This would produce a fragment corresponding to the 2-fluoroanilinium ion at m/z 110.
Loss of H•: A hydrogen radical can be lost from the molecular ion, resulting in an [M-1]⁺ peak at m/z 180. miamioh.edu
The relative abundance of these fragments, particularly the most stable fragment which forms the "base peak," helps to confirm the connectivity of the atoms within the molecule. libretexts.org
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (Mass/Charge) | Proposed Fragment Ion | Fragmentation Pathway |
| 181 | [C₁₁H₁₆FN]⁺• | Molecular Ion (M⁺•) |
| 152 | [C₉H₁₁FN]⁺ | Alpha-cleavage: Loss of •C₂H₅ |
| 138 | [C₈H₉FN]⁺ | Alpha-cleavage: Loss of •C₃H₇ |
| 110 | [C₆H₅FN]⁺ | Cleavage of N-C bond: Loss of •C₅H₁₁ |
X-ray Diffraction Analysis
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. iastate.edu The analysis can be performed on single crystals or on a polycrystalline powder.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
If a suitable, high-quality single crystal of this compound can be grown, single-crystal XRD can provide an unambiguous determination of its solid-state molecular structure. creative-biostructure.comcarleton.edu This technique works by directing a beam of X-rays onto the crystal and measuring the pattern of diffracted beams. fiveable.me
Analysis of the diffraction pattern allows for the calculation of the electron density distribution throughout the crystal, which in turn reveals:
The precise 3D coordinates of each atom in the molecule.
Accurate bond lengths and bond angles , confirming the molecular geometry.
The conformation of the molecule in the solid state, including the torsion angles of the flexible 2-methylbutyl group.
Intermolecular interactions , such as hydrogen bonding (involving the N-H group) and π-π stacking (between aromatic rings), which dictate how the molecules pack together in the crystal lattice.
The crystal system and space group , which describe the symmetry of the unit cell.
This level of detail is unparalleled by other analytical techniques and provides a definitive structural model of the compound in the solid state. jove.com
Table 4: Structural Parameters Obtainable from Single-Crystal XRD
| Parameter | Description |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal. |
| Space Group | The set of symmetry operations that describe the crystal's structure. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |
| Bond Lengths (Å) | The distances between bonded atoms. |
| Bond Angles (°) | The angles formed by three connected atoms. |
| Torsion Angles (°) | The dihedral angles that define the molecular conformation. |
Powder X-ray Diffraction for Polymorphism and Phase Analysis
Powder X-ray Diffraction (PXRD) is used to analyze a sample composed of many tiny, randomly oriented crystallites. iastate.edujove.com Instead of discrete spots, the diffraction pattern consists of a series of concentric rings, which are presented as a 1D plot of intensity versus diffraction angle (2θ). jove.com This pattern serves as a unique "fingerprint" for a specific crystalline phase. rigaku.com
The primary applications of PXRD for a compound like this compound include:
Phase Identification: The experimental PXRD pattern can be compared to a reference pattern (either from a database or calculated from single-crystal data) to confirm the identity and purity of a crystalline batch.
Polymorphism Analysis: Many organic compounds can crystallize in multiple different crystal structures, a phenomenon known as polymorphism. rigaku.comacs.org Each polymorph has a unique crystal lattice and will therefore produce a distinct PXRD pattern. researchgate.net PXRD is the primary tool for identifying which polymorph is present and for detecting the presence of other forms as impurities. nih.gov This is crucial as different polymorphs can have different physical properties.
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations
Quantum chemical calculations utilize the principles of quantum mechanics to model the electronic structure of a molecule. These calculations are fundamental to predicting a wide range of molecular properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For 2-fluoro-N-(2-methylbutyl)aniline, a DFT approach, such as using the B3LYP functional with a basis set like 6-311++G(d,p), would be a standard method for geometry optimization. globalresearchonline.net This process determines the lowest energy arrangement of the atoms, providing a detailed picture of the molecule's three-dimensional shape, including crucial bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the same level of theory can be used to analyze the electronic structure. This includes calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter, offering insights into the molecule's chemical reactivity and kinetic stability. A smaller gap typically suggests a molecule is more reactive.
Table 1: Hypothetical Optimized Geometric Parameters for this compound using DFT (B3LYP/6-311++G(d,p))
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-N Bond Length | ~1.40 Å |
| N-H Bond Length | ~1.01 Å |
| C-N-C Bond Angle | ~120° |
| Aromatic C-C Bond Lengths | ~1.39 - 1.41 Å |
| Dihedral Angle (C-C-N-C) | Varies with conformation |
Note: This table is illustrative and contains expected values based on similar structures. Actual values would require specific calculations.
Ab initio methods are based entirely on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide more accurate energy calculations. These high-level calculations are often performed on the DFT-optimized geometry (a single-point energy calculation) to refine the electronic energy and provide a benchmark for the accuracy of the DFT results. For a molecule of this size, MP2 could offer a good balance of accuracy and feasibility for confirming the relative energies of different conformers.
A significant strength of quantum chemical calculations is the prediction of spectroscopic data.
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to confirm the molecular structure. For this compound, this would be crucial for assigning the signals of the aromatic protons, the chiral 2-methylbutyl group, and the fluorine-substituted carbon.
Vibrational Frequencies: The calculation of the second derivatives of the energy with respect to atomic positions yields the harmonic vibrational frequencies. These correspond to the absorption peaks in infrared (IR) and Raman spectra. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP). globalresearchonline.net These calculations allow for the assignment of specific vibrational modes, such as the N-H stretch, C-F stretch, and various aromatic ring vibrations, to the observed spectral bands. materialsciencejournal.orgresearchgate.net
Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Expected IR/Raman Intensity |
| N-H Stretch | ~3450 | Medium |
| Aromatic C-H Stretch | ~3050-3100 | Medium |
| Aliphatic C-H Stretch | ~2850-2960 | Strong |
| C=C Aromatic Ring Stretch | ~1500-1600 | Strong |
| C-N Stretch | ~1250-1350 | Medium-Strong |
| C-F Stretch | ~1200-1250 | Strong |
Note: This table is illustrative. The exact frequencies and intensities would be the result of a specific DFT frequency calculation.
Molecular Dynamics (MD) Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time.
The 2-methylbutyl group and the N-H bond in this compound introduce conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. By simulating the molecule in a virtual box, either in a vacuum (gas phase) or surrounded by solvent molecules (solution phase), one can observe how the molecule twists and turns over nanoseconds or microseconds. This is particularly important for understanding the preferred orientation of the bulky 2-methylbutyl group relative to the aniline (B41778) ring and how solvent might influence this preference.
MD simulations are also ideal for studying how molecules of this compound interact with each other. In a concentrated solution or the liquid state, molecules can form aggregates. Simulations can reveal the nature of the intermolecular forces driving this aggregation, such as hydrogen bonding (between the N-H group of one molecule and the fluorine or nitrogen atom of another) and π-π stacking of the aromatic rings. researchgate.netresearchgate.net Analysis tools like the radial distribution function can quantify the probability of finding neighboring molecules at a certain distance, providing a picture of the local molecular environment.
Computational Prediction of Reactivity and Selectivity
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of chemical reactions. For a molecule like this compound, these methods can provide valuable insights into its chemical behavior.
Transition State Modeling for Reaction Pathways
Transition state theory is a cornerstone of computational reaction chemistry. It postulates that for a reaction to occur, reactants must pass through a high-energy state known as the transition state. By modeling this transition state, chemists can understand reaction mechanisms and predict reaction rates.
For this compound, a key reaction of interest could be its N-alkylation or its participation in coupling reactions. Computational methods like Density Functional Theory (DFT) can be employed to map out the potential energy surface of such reactions. For instance, in a hypothetical N-alkylation reaction, DFT calculations could identify the structure of the transition state, involving the aniline nitrogen, the incoming alkyl group, and the leaving group. The energy of this transition state, relative to the reactants, would determine the activation energy and thus the reaction rate.
Recent advancements in computational modeling allow for the investigation of complex reaction mechanisms. For example, researchers have used computational models to predict the feasibility and outcomes of photocatalyzed reactions to form azetidines from alkenes and oximes by analyzing their frontier orbital energies. mit.edu This highlights how computational chemistry can guide the discovery of new synthetic routes. mit.edu
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products. Computational chemistry is instrumental in predicting which product is most likely to form (regioselectivity) and in what spatial orientation (stereoselectivity).
For an aromatic compound like this compound, electrophilic aromatic substitution is a common reaction class. The fluorine and N-(2-methylbutyl) substituents will direct incoming electrophiles to specific positions on the benzene (B151609) ring. Computational models can predict this regioselectivity by calculating the electron density at various points on the ring. The positions with the highest electron density are generally the most susceptible to electrophilic attack.
Stereoselectivity is particularly relevant for this compound due to the chiral center in the 2-methylbutyl group. If this compound were to react at a prochiral center, computational modeling of the transition states leading to different stereoisomers could predict the diastereomeric or enantiomeric excess. By comparing the energies of the different transition state structures, chemists can determine the most favorable reaction pathway and the likely stereochemical outcome.
Advanced Theoretical Models
To improve the accuracy of computational predictions, more advanced theoretical models are often employed. These models can account for environmental effects, such as the solvent, and can be used to build predictive relationships between a molecule's structure and its properties.
Solvation Theory Integration in Calculations
Reactions are typically carried out in a solvent, which can have a significant impact on reaction rates and equilibria. Solvation models are computational methods that account for the effect of the solvent on the molecule of interest.
There are two main types of solvation models: explicit and implicit. Explicit solvation models involve including a number of solvent molecules in the calculation, which is computationally expensive. Implicit solvation models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. This approach offers a good balance between accuracy and computational cost.
For this compound, incorporating a solvation model in calculations of its properties, such as its acidity or the energetics of a reaction, would be crucial for obtaining results that are relevant to real-world experimental conditions. The calculation of physicochemical properties that include the effect of solvation using ab initio methods has been shown to improve classification models for predicting the metabolism of substituted anilines. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Models
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physical properties, respectively. These models are widely used in drug discovery and environmental toxicology to predict the properties of new or untested chemicals.
For a compound like this compound, a QSAR model could be developed to predict its potential biological activity based on a set of calculated molecular descriptors. These descriptors can include electronic properties (like HOMO and LUMO energies), steric properties (like molecular volume), and hydrophobic properties (like the octanol-water partition coefficient, logP).
Studies on substituted anilines have successfully used QSAR to predict their toxicity. oup.comnih.govnih.gov For example, the toxicity of a series of substituted anilines was found to be correlated with the Hammett sigma constant and descriptors of hydrogen bonding capacity. nih.gov Another study found a good correlation between the log of the 50% inhibitory growth concentration (log IGC50-1) and the log of the octanol/water partition coefficient (log KOW) for a series of monosubstituted anilines. nih.gov These examples demonstrate the potential of QSAR to predict the biological and chemical properties of this compound, provided a suitable training set of related compounds is available.
Derivatives and Analogues for Academic Inquiry
Synthesis and Investigation of N-Substituted Fluoroaniline (B8554772) Analogues
The N-substituted fluoroaniline core of 2-fluoro-N-(2-methylbutyl)aniline is a key determinant of its chemical and physical properties. Systematic modifications to this part of the molecule are crucial for probing its function and potential applications.
The nature of the N-alkyl substituent plays a significant role in modulating the lipophilicity, steric hindrance, and electronic properties of the aniline (B41778) nitrogen. While specific studies on the systematic variation of the N-alkyl group for this compound are not extensively documented, general principles from related N-alkylanilines can be extrapolated. The synthesis of such analogues typically involves the nucleophilic substitution of 2-fluoroaniline (B146934) with a variety of alkyl halides or reductive amination of 2-fluoroaniline with different aldehydes or ketones.
The length and branching of the N-alkyl chain can influence the compound's physical properties, such as melting point, boiling point, and solubility. For instance, increasing the alkyl chain length generally leads to higher lipophilicity, which can affect the molecule's interaction with biological membranes or its solubility in organic solvents. Branching in the alkyl chain, as seen in the 2-methylbutyl group, introduces steric bulk around the nitrogen atom, which can influence the molecule's conformational preferences and its ability to participate in intermolecular interactions. The effect of n-alkyl chain length on the photophysical signaling parameters of other substituted compounds has been noted, suggesting that similar variations in 2-fluoro-N-alkylanilines could be a fruitful area of investigation. researchgate.net
Table 1: Predicted Trends in Physicochemical Properties of 2-Fluoro-N-alkylaniline Analogues with Varying Alkyl Chains
| N-Alkyl Substituent | Predicted Change in Lipophilicity | Predicted Steric Hindrance | Potential Research Focus |
| n-Butyl | Lower | Lower | Baseline for comparison of branched isomers. |
| Isobutyl | Higher | Higher | Impact of branching on receptor binding or catalytic activity. |
| sec-Butyl | Higher | Higher | Introduction of a new stereocenter; diastereomer separation. |
| n-Pentyl | Higher | Lower | Effect of increased chain length on membrane permeability. |
| Neopentyl | Higher | Significantly Higher | Probing the limits of steric tolerance in biological targets. |
The 2-methylbutyl group in this compound already contains a stereogenic center. The synthesis and investigation of analogues with additional stereogenic centers can provide valuable insights into the stereochemical requirements for biological activity or for its use as a chiral ligand in asymmetric catalysis. The introduction of fluorine itself can lead to stereoselective outcomes in the synthesis of N-heterocycles. nih.gov
Additional stereocenters can be introduced by using chiral building blocks in the synthesis. For example, employing an enantiomerically pure alkylating agent or a chiral auxiliary during the N-alkylation step can lead to diastereomeric products that can be separated and studied individually. The stereoselective synthesis of fluorinated chiral amines is an area of active research, with methods often relying on the use of N-tert-butylsulfinyl imines to achieve high stereoselectivity. mdpi.cometsu.edu Diastereoselective intramolecular Friedel-Crafts reactions of related benzyl (B1604629) carbinols have also been shown to produce indane and tetralin skeletons with high levels of regio- and diastereoselectivity, a strategy that could potentially be adapted for the synthesis of more complex, stereochemically defined analogues. nih.gov
The position of the fluorine atom on the aniline ring has a profound effect on the molecule's electronic properties, basicity, and intermolecular interactions. A comparative study of 2-fluoro-, 3-fluoro-, and 4-fluoro-N-(2-methylbutyl)aniline would be highly informative. The strong electron-withdrawing nature of fluorine stabilizes molecular orbitals, and its position influences the molecule's dipole moment and its ability to act as a hydrogen bond acceptor. nih.gov
The basicity of the aniline nitrogen is significantly affected by the fluorine's position. A 2-fluoro substituent can engage in intramolecular hydrogen bonding with the N-H proton, which can influence its conformation and reduce its basicity compared to the 3-fluoro and 4-fluoro isomers. The 4-fluoro isomer, with the fluorine atom para to the amino group, would experience a strong resonance effect, further decreasing the basicity of the nitrogen. The 3-fluoro isomer would be primarily influenced by the inductive effect of the fluorine. These differences in basicity and electronic distribution would likely translate to altered reactivity and biological activity. Theoretical and computational studies have been employed to investigate the influence of fluorine substituents on the electronic properties of various heterocyclic compounds. mdpi.com
Table 2: Predicted Properties of Fluoro-N-(2-methylbutyl)aniline Isomers
| Isomer | Expected Basicity (pKa of conjugate acid) | Key Electronic Effect of Fluorine | Potential for Intramolecular H-bonding |
| 2-Fluoro | Lowest | Inductive and Resonance (ortho effect) | High |
| 3-Fluoro | Highest | Primarily Inductive | Low |
| 4-Fluoro | Intermediate | Inductive and Resonance | Low |
Exploration of Heterocyclic Derivatives Incorporating the Scaffold
The this compound scaffold is a valuable starting material for the synthesis of a variety of heterocyclic systems. The presence of the fluorine atom and the chiral alkyl group can impart unique properties to the resulting heterocycles. The synthesis of fluorinated nitrogen heterocycles is a burgeoning field, with applications in medicinal chemistry and materials science. nih.govnih.govekb.egmdpi.com
The aniline moiety of this compound is a versatile precursor for the construction of fused aromatic rings.
Indoles: The Fischer indole (B1671886) synthesis is a classic method for preparing indoles from arylhydrazines. While this would require conversion of the aniline to a hydrazine, other methods such as the Larock indole synthesis, which involves the palladium-catalyzed annulation of an o-haloaniline with an alkyne, could be adapted. More contemporary methods for indole synthesis could also be explored. nih.govwikipedia.orgnih.gov
Quinolines: Several named reactions can be employed for the synthesis of quinolines from anilines. The Skraup synthesis, Doebner-von Miller reaction, and Combes quinoline (B57606) synthesis are all viable options that could be applied to this compound. pharmaguideline.comjptcp.com For example, the reaction of 2-fluoroaniline with ethyl 2-methylacetoacetate (B1246266) has been used to synthesize 8-fluoro-2,3-dimethylquinolin-4-ol, demonstrating the feasibility of using fluorinated anilines in quinoline synthesis. nih.gov The electrophilic cyclization of N-(2-alkynyl)anilines is another modern and efficient method for preparing substituted quinolines. nih.govresearchgate.net
Imidazopyridines: The synthesis of imidazopyridines typically involves the reaction of a 2-aminopyridine (B139424) derivative with an α-haloketone (the Tschitschibabin reaction) or related methodologies. nih.govorganic-chemistry.org To incorporate the this compound scaffold, a multi-step synthesis would be required, potentially involving the construction of a suitably substituted aminopyridine from the aniline starting material. The synthesis of 6-substituted imidazo[1,2-a]pyridine (B132010) derivatives has been reported, showcasing the modularity of these synthetic approaches. nih.gov
Skeletal rearrangements of heterocyclic systems, such as ring expansions and contractions, are powerful tools for generating molecular diversity and accessing novel scaffolds. wikipedia.org
Ring Expansion: Indole derivatives can undergo ring expansion to form quinolines. nih.govchemrxiv.org For example, a visible-light-induced oxidative ring expansion of indoles with amidines has been developed to produce quinazolinones. rsc.org Similarly, quinoline N-oxides can be converted to indoles via a ring contraction, but ring expansion of activated quinolines to benzoazepines has also been reported. researchgate.netrsc.org A regiodivergent ring expansion of oxindoles to quinolinones has also been demonstrated, highlighting the sophisticated strategies available for skeletal editing. ethz.chacs.org These methodologies could be applied to heterocyclic derivatives of this compound to explore new chemical space.
Ring Contraction: While less common than ring expansion, ring contraction reactions can be used to synthesize strained or unique ring systems. For instance, certain quinoline derivatives could potentially be induced to undergo ring contraction to form substituted indoles under specific conditions. researchgate.net The study of such reactions on fluorinated and N-alkylated heterocyclic systems would be of significant academic interest.
Isotopic Labeling for Mechanistic and Analytical Studies
Isotopic labeling is a powerful technique used in chemical and biochemical research to trace the path of molecules through reactions, elucidate reaction mechanisms, and quantify analytes with high precision. In the context of this compound, isotopic labeling involves the substitution of one or more atoms in the molecule with their heavier, stable isotopes. The most commonly used isotopes for this purpose are deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). wikipedia.orgacs.org The introduction of these isotopes creates a molecule that is chemically identical to the unlabeled compound but has a different mass, which can be detected by mass spectrometry (MS), or possesses different nuclear spin properties, detectable by nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgacs.org
The primary applications of isotopically labeling this compound include:
Mechanistic Elucidation: By strategically placing an isotopic label at a specific position in the molecule, chemists can track the transformation of that position during a chemical reaction. This provides invaluable insights into reaction pathways, the formation and breaking of bonds, and the presence of intermediates. alfa-chemistry.com
Metabolic Studies: In a biological context, labeled compounds can be administered to an organism or cell culture to trace their metabolic fate. alfa-chemistry.com This helps in identifying metabolites, understanding enzymatic transformations, and assessing the pharmacokinetic properties of the compound.
Quantitative Analysis: Isotopically labeled compounds are widely used as internal standards in quantitative mass spectrometry. nih.gov By adding a known amount of the labeled compound to a sample, the concentration of the unlabeled analyte can be determined with high accuracy and precision, as the labeled and unlabeled compounds exhibit nearly identical chemical behavior during sample preparation and analysis.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved by incorporating the isotopic label into one of the precursor molecules.
Deuterium (²H) Labeling: Deuterium can be introduced into the aromatic ring of the 2-fluoroaniline precursor through electrophilic aromatic substitution using deuterated acids or via catalytic H-D exchange reactions. acs.org Alternatively, the 2-methylbutyl group can be deuterated. For instance, deuterated 2-methylbutyl bromide could be synthesized and then used to alkylate 2-fluoroaniline. The synthesis of deuterated alkyl halides is a well-established process. researchgate.netiaea.org
Carbon-13 (¹³C) Labeling: Carbon-13 can be incorporated into the aromatic ring by starting with a ¹³C-labeled benzene (B151609) derivative. For example, ¹³C-labeled 2-fluoroaniline can be synthesized and then alkylated. rsc.org Alternatively, the 2-methylbutyl side chain can be constructed using ¹³C-labeled starting materials. Universal ¹³C₂ building blocks like acetylene (B1199291) can be utilized in complex syntheses. rsc.org
Nitrogen-15 (¹⁵N) Labeling: Nitrogen-15 is typically introduced by using a ¹⁵N-labeled source of nitrogen. For the synthesis of this compound, this would involve using ¹⁵N-labeled 2-fluoroaniline. rsc.orgsigmaaldrich.com This labeled precursor can be synthesized from simpler starting materials using ¹⁵N-ammonia or other ¹⁵N-containing reagents. nih.govisotope.com
Analytical Techniques for Labeled Compounds
Mass Spectrometry (MS): Mass spectrometry is a primary tool for analyzing isotopically labeled compounds. The increase in mass due to the incorporated isotope is readily detected. For example, if this compound is labeled with a single ¹³C atom, its molecular weight will increase by one mass unit. This mass shift is easily observable in the mass spectrum. High-resolution mass spectrometry can pinpoint the exact mass difference and confirm the isotopic composition.
Table 1: Hypothetical Mass Spectrometry Data for Isotopically Labeled this compound
| Labeled Position | Isotope | Unlabeled Molecular Ion (m/z) | Labeled Molecular Ion (m/z) | Mass Shift (Δm/z) |
|---|---|---|---|---|
| Aromatic Ring | ¹³C | 181.1274 | 182.1307 | +1.0033 |
| Amine Nitrogen | ¹⁵N | 181.1274 | 182.1244 | +0.9970 |
| Methylbutyl Group | ²H (d1) | 181.1274 | 182.1337 | +1.0063 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is another crucial technique for characterizing isotopically labeled compounds. While ¹H NMR can show changes in signal splitting or disappearance of signals upon deuterium substitution, ¹³C and ¹⁵N NMR are particularly informative. acs.orgspectrabase.com Direct detection of ¹³C and ¹⁵N provides information about the local chemical environment at the labeled site. Furthermore, the coupling between the isotope and neighboring nuclei (e.g., ¹H-¹³C or ¹H-¹⁵N coupling) can confirm the position of the label. acs.org
Table 2: Illustrative NMR Data for Labeled this compound
| Isotope | Labeled Position | NMR Experiment | Expected Observation |
|---|---|---|---|
| ¹³C | C-2 (Aromatic) | ¹³C NMR | A strong, distinct signal for the labeled carbon, potentially showing coupling to the adjacent fluorine atom. |
| ¹⁵N | Amine Nitrogen | ¹⁵N NMR | A signal corresponding to the nitrogen atom, with its chemical shift indicative of the electronic environment. |
| ²H | C-H on Methylbutyl | ¹H NMR | Disappearance or significant reduction in the intensity of the proton signal corresponding to the deuterated position. |
| ²H | C-H on Methylbutyl | ²H NMR | A signal at a chemical shift corresponding to the position of the deuterium label. |
By employing these synthetic and analytical methodologies, researchers can effectively use isotopically labeled this compound to conduct detailed mechanistic and quantitative studies, thereby advancing the understanding of its chemical and biological properties. alfa-chemistry.comresearchgate.net
Future Research Directions and Advanced Methodological Development
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry's increasing focus on sustainability has spurred research into environmentally benign methods for synthesizing complex molecules like 2-fluoro-N-(2-methylbutyl)aniline. The development of novel synthetic strategies is crucial for minimizing waste, reducing energy consumption, and enhancing safety.
Traditional methods for N-alkylation of anilines often rely on harsh reagents and volatile organic solvents, which pose environmental and safety concerns. Green chemistry approaches aim to mitigate these issues by employing alternative reaction conditions and catalysts.
Solvent-Free and Aqueous Media: Research is increasingly focused on performing N-alkylation reactions in the absence of conventional organic solvents or by using water as a green solvent. These approaches can significantly reduce the generation of hazardous waste. While specific studies on the solvent-free or aqueous synthesis of this compound are not extensively documented, the broader field of N-alkylation of anilines in aqueous media is an active area of investigation. The use of phase-transfer catalysts or surfactants can facilitate the reaction between the water-insoluble aniline (B41778) and the alkylating agent in an aqueous environment.
Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Enzymes can operate under mild conditions of temperature and pH, often in aqueous media, and can exhibit high chemo-, regio-, and stereoselectivity. For the synthesis of chiral amines like this compound, transaminases and other aminating enzymes are of particular interest. While direct biocatalytic production of this specific compound may not be established, the principles of biocatalysis are being widely applied to the synthesis of structurally similar chiral amines.
The transition from laboratory-scale synthesis to industrial production requires methodologies that are not only efficient but also scalable and safe. Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages in this regard.
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, making highly exothermic reactions safer to handle. For the synthesis of this compound, a flow process could involve pumping a mixture of 2-fluoroaniline (B146934) and 2-methylbutyl halide through a heated tube packed with a solid-supported base or a catalyst. This approach could enable a more automated and continuous production process.
Scalable Synthesis: The principles of flow chemistry are inherently scalable. Increasing the production volume can be achieved by running the flow reactor for a longer duration or by "scaling out," which involves using multiple reactors in parallel. This offers a more flexible and cost-effective approach to large-scale synthesis compared to the significant engineering challenges associated with scaling up traditional batch reactors.
Direct C–H functionalization represents a paradigm shift in synthetic chemistry, offering a more atom-economical and efficient way to construct complex molecules by directly converting C–H bonds into new chemical bonds.
Chemo- and Stereoselectivity: For a molecule like this compound, C–H functionalization could potentially be used to introduce additional functional groups onto the aromatic ring or the alkyl chain. The challenge lies in achieving high chemo- and stereoselectivity, meaning the reaction targets a specific C–H bond without affecting other reactive sites in the molecule. For instance, directing a catalyst to functionalize the C-H bond at a specific position on the benzene (B151609) ring while preserving the N-alkyl group and the fluorine substituent requires a sophisticated catalyst design. The development of catalysts that can control the stereochemical outcome of C–H functionalization on the chiral 2-methylbutyl group is a particularly advanced research area.
Advancements in Spectroscopic Techniques for Complex Amine Analysis
The accurate analysis and characterization of complex amines are critical for quality control, reaction monitoring, and mechanistic studies. Continuous advancements in spectroscopic techniques are providing more powerful tools for this purpose.
Hyphenated techniques, which combine two or more analytical methods, offer enhanced separation and detection capabilities, making them ideal for analyzing complex mixtures containing chiral amines.
GC-MS and LC-MS: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the analysis of volatile and non-volatile compounds, respectively. For this compound, GC-MS can be used to separate it from other components in a reaction mixture and provide its mass spectrum for identification. To separate the enantiomers of this chiral amine, a chiral GC column would be necessary. Similarly, chiral LC-MS methods can be developed for its enantioselective analysis.
Other Hyphenated Methods: Other combinations, such as supercritical fluid chromatography-mass spectrometry (SFC-MS), are also gaining prominence for chiral separations, often offering faster analysis times and reduced solvent consumption compared to traditional LC.
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of intermediates. In-situ spectroscopy allows for the continuous analysis of a reaction mixture without the need for sampling.
Refinement of Computational Models for Enhanced Predictive Power
Computational methods are indispensable for predicting and understanding the behavior of complex molecules, and their refinement is a critical future research direction. acs.org For a molecule like this compound, with its specific stereochemistry and the presence of a highly electronegative fluorine atom, accurate in-silico modeling presents both a challenge and a significant opportunity.
Improved Force Fields for Fluorinated and Chiral Systems
The accuracy of molecular dynamics (MD) simulations, which are used to predict the behavior of molecules over time, is fundamentally determined by the quality of the underlying force field. ethz.ch A force field is a set of mathematical functions and parameters that calculate the potential energy of a chemical system based on the positions of its atoms. wikipedia.org While general-purpose force fields like GAFF and MMFF94 exist, their accuracy can be limited when applied to specialized chemical spaces, such as fluorinated and chiral molecules. nih.gov
The development of robust force fields for compounds like this compound is a non-trivial task. The fluorine atom's high electronegativity creates strong polarization effects and unique non-covalent interactions that are often not well-captured by standard, fixed-charge force fields. nih.govnih.gov Furthermore, accurately modeling the chiral center of the 2-methylbutyl group requires precise torsional parameters to correctly represent the energy landscape of different conformers and their interactions with other chiral molecules.
Future research must focus on creating specialized force fields parameterized with high-level quantum mechanical calculations and validated against experimental data. acs.org This involves developing custom parameters for bond, angle, dihedral, and non-bonded interactions that specifically account for the electronic effects of the fluorine atom on the aniline ring and the stereochemistry of the alkyl chain. Such refined models would provide more accurate predictions of the compound's conformational preferences, interaction energies, and bulk properties.
Table 1: Hypothetical Comparison of Predictive Accuracy Between a General and a Refined Force Field for this compound
| Predicted Property | General Force Field (e.g., GAFF) | Future Refined Force Field | Experimental Value (Hypothetical) |
|---|---|---|---|
| Dihedral Energy Barrier (C-N rotation, kcal/mol) | 4.5 | 5.8 | 6.0 |
| Binding Energy to a Chiral Selector (kcal/mol) | -7.2 | -8.9 | -9.1 |
| Predicted Liquid Density (g/cm³) | 1.05 | 1.11 | 1.12 |
Integration of Machine Learning in Chemical Discovery and Mechanistic Understanding
Machine learning (ML) is rapidly transforming chemical research by enabling the prediction of molecular properties, reaction outcomes, and novel synthetic pathways from large datasets. chemeurope.comrsc.org For this compound, ML offers a powerful avenue for future exploration, bypassing the need for extensive, time-consuming experiments in the initial stages of discovery. medium.com
A key future direction is the development of ML models trained on curated datasets of fluorinated and chiral amines to predict the properties and reactivity of new compounds like this compound. Recent studies have demonstrated the successful application of ML, including graph neural networks, to predict fundamental physicochemical properties like LogP and pKa for complex fluorinated molecules, an area where traditional methods often fail. chemrxiv.org
Furthermore, ML algorithms can accelerate reaction development and discovery. nih.gov By learning from vast databases of known chemical transformations, these models can predict the most likely products of a reaction, suggest optimal conditions, or even identify entirely new synthetic routes. medium.comrsc.org Future research could leverage ML to:
Predict Reactivity: Forecast how this compound will behave with various reagents.
Optimize Synthesis: Identify the ideal catalysts, solvents, and conditions for its high-yield, enantioselective synthesis.
Discover Applications: Screen the molecule in silico for potential catalytic activity in other reactions, guided by models trained on known organocatalysts. rsc.orgresearchgate.net
Table 2: Hypothetical Machine Learning Model Prediction for the Enantioselective Fluorination of an Aldehyde Catalyzed by Various Chiral Amines
| Catalyst | Predicted Enantiomeric Excess (% ee) | Confidence Score |
|---|---|---|
| (S)-2-fluoro-N-butylaniline | 75% | 0.92 |
| (S)-N-(2-methylbutyl)aniline | 81% | 0.94 |
| (S)-2-fluoro-N-(2-methylbutyl)aniline | 93% | 0.89 |
| (R)-2-fluoro-N-(2-methylbutyl)aniline | -92% | 0.88 |
Exploration of Non-Conventional Applications of Fluorinated Chiral Amines in Materials Science or Catalysis
The unique combination of a fluorine atom and a chiral center makes this compound a promising candidate for advanced applications beyond its role as a simple chemical intermediate. nih.gov Future research should actively explore its potential in asymmetric catalysis and materials science.
The introduction of fluorine into a catalyst's structure can significantly modulate its electronic properties, stability, and the stereochemical environment of the active site, often leading to enhanced reactivity and selectivity. rsc.orgacs.org Chiral secondary amines, a class to which our target molecule belongs, have been successfully employed as organocatalysts in reactions such as the asymmetric epoxidation of olefins. nih.gov The fluorine atom in the ortho position of the aniline ring can influence the acidity of the N-H group and enforce a specific conformation through intramolecular interactions, which could be beneficial for stereoinduction. nih.govrsc.org A significant area of future research would be to synthesize this compound and screen it as a catalyst in a variety of asymmetric transformations, such as Michael additions, aldol (B89426) reactions, and fluorinations. acs.orgnih.gov
In materials science, fluorine-containing polymers are renowned for their high thermal stability, chemical resistance, and unique surface properties. mt.commt.com The incorporation of chiral units into polymer backbones can induce the formation of helical structures and other complex nanoscale morphologies. rsc.org Therefore, this compound could serve as a valuable monomer or a chiral additive for the creation of novel fluorinated materials. Potential research directions include its polymerization or copolymerization to create chiral polymers for applications in:
Chiral Chromatography: As a stationary phase for the separation of enantiomers.
Specialty Coatings: To create surfaces with low friction and specific wetting properties.
Chiral Sensors: For the enantioselective detection of other molecules.
The fluorinated alkyl chain can also influence the compatibility and migration of the molecule within a polymer matrix, a factor that is critical for designing functional polymer blends. nih.gov
Table 3: Hypothetical Properties of a Polymer Derived from this compound Monomer
| Property | Value | Potential Application |
|---|---|---|
| Glass Transition Temperature (Tg) | 145 °C | High-performance engineering plastic |
| Optical Rotation [α]D | +25.8° | Chiral optical films |
| Water Contact Angle | 110° | Hydrophobic, self-cleaning surfaces |
| Dielectric Constant | 2.8 | Low-k dielectric material in microelectronics |
Q & A
Basic Questions
Q. What are the common synthetic routes for 2-fluoro-N-(2-methylbutyl)aniline, and how can reaction efficiency be optimized?
- Methodology : Reductive amination is a primary method, as demonstrated in the synthesis of structurally similar compounds (e.g., using 2-fluoroaniline and aldehydes) . Key parameters include solvent choice (e.g., methanol or dichloromethane), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:aldehyde). Catalysts like NaBH(OAc)₃ or Pd/C under H₂ can improve yields. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Monitor reaction progress using TLC or GC-MS to optimize time and minimize side products.
Q. How can structural integrity and purity of this compound be confirmed experimentally?
- Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₁H₁₆FN₂: ~205.23 g/mol) and NMR (¹H/¹³C, DEPT) to assign signals (e.g., fluorine coupling in aromatic protons, methylbutyl chain integration) . Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity. Cross-validate with FT-IR for functional groups (N-H stretch ~3400 cm⁻¹, C-F ~1200 cm⁻¹).
Q. What solvent systems are optimal for dissolving this compound during synthesis or analysis?
- Methodology : Polar aprotic solvents (DMSO, DMF) enhance solubility for reactions, while isopropanol or ethyl acetate are suitable for recrystallization . For chromatographic analysis, methanol or acetonitrile mixtures are preferred. Solubility tests (e.g., saturation concentration in hexane vs. ethanol) should precede scale-up to avoid phase separation.
Q. What are the environmental persistence mechanisms of fluoro-substituted anilines, and how can biodegradation be assessed?
- Methodology : Evaluate microbial degradation using Pseudomonas or Rhodococcus strains expressing aniline dioxygenase. Monitor degradation via UV-Vis (λ = 280 nm for aromatic intermediates) or LC-MS for pathway identification (e.g., catechol derivatives). Biodegradation assays require controlled pH (6–8) and aeration to mimic natural conditions .
Advanced Research Questions
Q. How can nitroso intermediates and decomposition products be managed during the synthesis of this compound derivatives?
- Methodology : Nitroso species (e.g., nitroso imines) are prone to oxidation and decomposition. Use inert atmospheres (N₂/Ar) and low temperatures (0–5°C) to stabilize intermediates. Add antioxidants (e.g., BHT) or chelating agents (EDTA) to suppress air oxidation. Characterize side products via HRMS and adjust reaction stoichiometry (e.g., excess reducing agents) to minimize byproducts .
Q. What computational approaches are suitable for predicting the reactivity or bioactivity of this compound?
- Methodology : Perform DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electrostatic potentials and HOMO-LUMO gaps, predicting sites for electrophilic/nucleophilic attack. Molecular docking (AutoDock Vina) against enzymes (e.g., cytochrome P450) can assess metabolic pathways. Validate predictions with in vitro assays (e.g., microsomal stability tests) .
Q. How can photocatalytic degradation of this compound be optimized using heterojunction catalysts?
- Methodology : Design MnFe₂O₄/Zn₂SiO₄ composites for enhanced charge separation under solar simulation (AM 1.5G, 100 mW/cm²). Use Box-Behnken experimental design to optimize variables: catalyst loading (0.5–2 g/L), pH (4–10), and initial concentration (10–100 ppm). Monitor degradation kinetics via TOC analysis and identify intermediates using GC-MS .
Q. What strategies mitigate toxicity risks during large-scale handling of this compound and its intermediates?
- Methodology : Implement real-time monitoring (e.g., FT-IR sensors) for airborne amines. Use scavengers (activated carbon filters) in exhaust systems. For hazardous intermediates (e.g., brominated analogs), employ microreactors for containment and reduce human exposure . Toxicity screening (Ames test, Daphnia magna assays) ensures compliance with REACH guidelines.
Contradictions and Validation
- Synthetic Yields : reports decomposition at room temperature, while achieves stability via low-temperature protocols. Researchers should pre-test conditions using small-scale reactions and DSC to identify thermal thresholds.
- Biodegradation Efficiency : notes limited microbial uptake, whereas achieves >85% degradation with optimized catalysts. Comparative studies using mixed microbial consortia are recommended.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
